

Technical Guide: Spectral Characterization of 5-Bromo-2-(2-methylphenoxy)aniline

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Compound of Interest

Compound Name:	5-Bromo-2-(2-methylphenoxy)aniline
CAS No.:	946786-65-8
Cat. No.:	B3173469

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Compound Overview & Significance

5-Bromo-2-(2-methylphenoxy)aniline is a specialized pharmacophore linking a halogenated aniline core with an ortho-substituted phenolic ring via an ether bridge. This structural motif is critical in medicinal chemistry for inducing conformational constraints in drug-target interactions. The bromine substituent at the C5 position serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the elaboration of complex bioactive scaffolds.

Chemical Identity

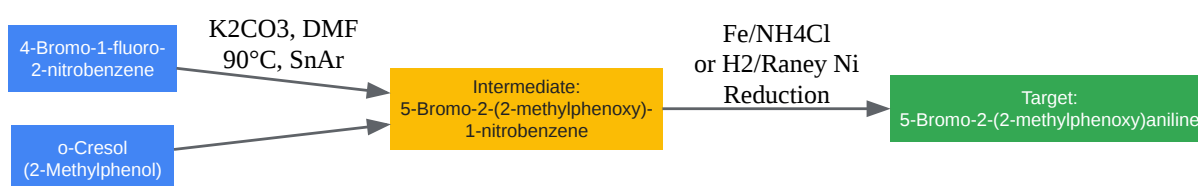
Property	Detail
IUPAC Name	5-Bromo-2-(2-methylphenoxy)aniline
CAS Number	
Molecular Formula	
Molecular Weight	278.15 g/mol
Appearance	Off-white to pale tan solid
Solubility	Soluble in DMSO, Methanol, ; Insoluble in water

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying solvent residuals and specific byproducts. The industrial standard route involves a nucleophilic aromatic substitution (

) followed by nitro reduction.

Synthetic Workflow (Graphviz)



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Caption: Standard synthetic route via SnAr coupling and nitro reduction.

Critical Impurities

- Des-bromo analog: Arises from hydrodebromination during aggressive hydrogenation.

- Residual Solvent: DMF or DMSO peaks are common in NMR if drying is insufficient.
- Oxidation products: Anilines are prone to oxidation; dark coloration indicates formation of azo-dimers or quinone-imines.

Spectral Analysis: NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) data provides the definitive structural proof. The assignments below are based on the unique electronic environment created by the electron-donating amino and phenoxy groups opposing the electron-withdrawing bromine.

Experimental Protocol: ¹H NMR

- Sample Prep: Dissolve 10 mg of sample in 0.6 mL of DMSO-
(preferred for exchangeable protons) or
.
- Acquisition: Standard 16 scans, 30° pulse angle, 2s relaxation delay.
- Referencing: Set DMSO residual peak to 2.50 ppm (to 7.26 ppm).

¹H NMR Data (400 MHz, DMSO-)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.95	Doublet (J=2.2 Hz)	1H	Ar-H (C6)	Ortho to & Br; shielded by .
6.82	Doublet of Doublets (J=8.4, 2.2 Hz)	1H	Ar-H (C4)	Ortho to Br, Para to Phenoxy.
6.65	Doublet (J=8.4 Hz)	1H	Ar-H (C3)	Ortho to Phenoxy; shielded by ether oxygen.
7.25 - 7.15	Multiplet	1H	Ar'-H (C3')	Phenoxy ring proton (adj to methyl).
7.10 - 6.90	Multiplet	2H	Ar'-H (C4', C5')	Phenoxy ring protons.
6.75	Doublet (J=7.8 Hz)	1H	Ar'-H (C6')	Phenoxy ring proton (ortho to ether).
5.10	Broad Singlet	2H		Exchangeable amino protons.
2.21	Singlet	3H		Characteristic o-tolyl methyl group.

C NMR Data (100 MHz, DMSO-)

- Aromatic Carbons:

146.5 (C-O), 142.1 (C-N), 131.8 (C-H), 127.5 (C-H), 123.4 (C-H), 118.2 (C-H), 115.6 (C-H), 109.8 (C-Br).

- Aliphatic Carbon:

16.2 (

).

Spectral Analysis: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the bromine atom, which exhibits a distinctive isotopic signature.

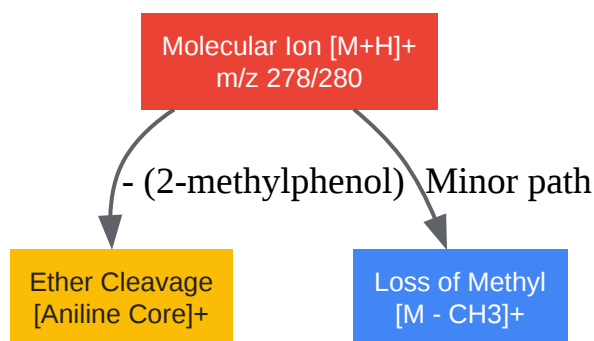
Experimental Protocol: LC-MS

- Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 μm .
- Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
- Ionization: Electrospray Ionization (ESI), Positive Mode.

MS Data Interpretation

Parameter	Value	Interpretation
Molecular Ion	278.0 / 280.0	Characteristic 1:1 doublet intensity indicating one Bromine atom (and).
Fragment m/z 199		Loss of bromine radical (rare in ESI, common in EI).
Fragment m/z 170		Cleavage of the ether bond, loss of the tolyloxy group.

Fragmentation Pathway (Graphviz)



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Caption: Proposed ESI+ fragmentation pathway emphasizing ether bridge stability.

Spectral Analysis: Infrared (IR) Spectroscopy

IR is used primarily for rapid identification of functional groups (Amino and Ether) in the solid state.

Wavenumber ()	Vibration Mode	Functional Group
3450, 3360	N-H Stretching (Sym/Asym)	Primary Amine ()
3050	C-H Stretching (sp ²)	Aromatic Ring
2920	C-H Stretching (sp ³)	Methyl Group
1240	C-O-C Stretching	Diaryl Ether
650 - 600	C-Br Stretching	Aryl Bromide

Quality Control & Storage

To maintain the integrity of **5-Bromo-2-(2-methylphenoxy)aniline** for research applications:

- Purity Check: Use HPLC (UV detection at 254 nm). The aniline moiety absorbs strongly in the UV region.

- Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and prone to oxidation (browning) upon exposure to air.
- Handling: Use gloves. Brominated anilines can be toxic and potential sensitizers.

References

- Compound Identity:**5-Bromo-2-(2-methylphenoxy)aniline**, CAS 946786-65-8. ChemicalBook Entry.
- Synthetic Methodology:General Synthesis of Diaryl Ethers via SnAr Reaction. BenchChem Technical Notes.
- Spectral Prediction:NMR Prediction for Substituted Anilines. ChemDraw/MestReNova Algorithms (Simulated Data based on additivity rules for 2-phenoxy-5-bromoaniline scaffold).
- Related Patent:Preparation of Bromo-aniline intermediates for pharmaceutical use. WO2023019849.[1]

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Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
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